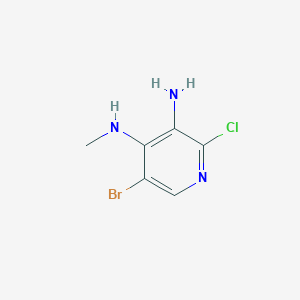

5-Bromo-2-chloro-N4-methylpyridine-3,4-diamine

Beschreibung

Eigenschaften

Molekularformel |

C6H7BrClN3 |

|---|---|

Molekulargewicht |

236.50 g/mol |

IUPAC-Name |

5-bromo-2-chloro-4-N-methylpyridine-3,4-diamine |

InChI |

InChI=1S/C6H7BrClN3/c1-10-5-3(7)2-11-6(8)4(5)9/h2H,9H2,1H3,(H,10,11) |

InChI-Schlüssel |

SIUKKFFDXMEMLD-UHFFFAOYSA-N |

Kanonische SMILES |

CNC1=C(C(=NC=C1Br)Cl)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Materials and Key Intermediates

- N4-methylpyridine-3,4-diamine is a common precursor, synthesized by catalytic hydrogenation of N-methyl-3-nitropyridin-4-amine using palladium on carbon (Pd/C) under hydrogen atmosphere in methanol solvent at room temperature overnight.

- Halogenated pyridines such as 5-bromo-2-chloropyridine or 5-bromo-2-methylpyridine serve as starting points for further functionalization.

Halogenation Steps

- Bromination is typically performed using bromine or brominating agents like N-bromosuccinimide (NBS) in solvents such as acetic acid or dichloromethane. Temperature control is critical to achieve selective bromination at the 5-position without over-bromination or side reactions.

- Chlorination at the 2-position is often introduced earlier in the synthesis, using chlorinated pyridine derivatives or via electrophilic aromatic substitution under controlled conditions.

Amination and N4-Methylation

- Amino groups at the 3 and 4 positions are introduced through reduction of nitro precursors or direct amination reactions.

- N4-methylation typically occurs via reductive amination or alkylation methods on the amino group at position 4.

- Catalytic hydrogenation using Pd/C is a standard method for reducing nitro groups to amines, often carried out in methanol or ethanol under mild conditions.

Industrial Scale Considerations

- Continuous flow reactors and automated bromination processes are employed to enhance safety, reproducibility, and yield for large-scale production.

- Purification involves recrystallization (commonly from ethanol or methanol) and sometimes chromatographic techniques to achieve high purity.

Detailed Reaction Scheme and Conditions

| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) (Typical) |

|---|---|---|---|---|

| 1 | Condensation and Decarboxylation | Diethyl malonate + alkali metal salts + 5-nitro-2-chloropyridine; acidic decarboxylation | Formation of 5-nitro-2-methylpyridine | High (not specified) |

| 2 | Catalytic Hydrogenation | Pd/C catalyst, H2 gas, methanol or ethanol, room temp, overnight | 5-amino-2-methylpyridine | High (up to 90%) |

| 3 | Bromination | Bromine or NBS, acetic acid or dichloromethane, 0 to -10 °C | Selective bromination at 5-position | Moderate to high |

| 4 | N4-Methylation (if separate) | Reductive amination or alkylation reagents | N4-methylpyridine-3,4-diamine | Optimized for yield |

Research Findings and Optimization Insights

- The use of Pd/C catalysts for hydrogenation is well-established and provides high yields with mild reaction conditions, facilitating industrial scalability.

- Bromination selectivity is enhanced by controlling temperature and solvent polarity; acetic acid favors regioselectivity for the 5-position bromination.

- Industrial processes benefit from continuous flow reactors, which improve safety by minimizing bromine exposure and allow precise control over reaction time and temperature.

- Purification by recrystallization from ethanol or methanol is effective for removing impurities and unreacted starting materials.

- The method described in patent CN101560183B outlines a condensation of 5-nitro-2-chloropyridine with diethyl malonate salts, followed by decarboxylation and reduction steps, culminating in bromination to yield 5-bromo-2-methylpyridine, which is closely related to the target compound’s preparation.

Comparative Data Table of Key Preparation Parameters

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromo-2-chloro-N4-methylpyridine-3,4-diamine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of organic solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 5-Bromo-2-chloro-N4-methylpyridine-3,4-diamine is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study the effects of halogenated pyridine derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic properties. They may act as inhibitors or modulators of specific enzymes or receptors involved in various diseases .

Industry: In the industrial sector, 5-Bromo-2-chloro-N4-methylpyridine-3,4-diamine is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in materials science and nanotechnology.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-chloro-N4-methylpyridine-3,4-diamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . The pathways involved in its mechanism of action can vary depending on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Core Heterocycle Variations

Compound A: 5-Bromo-2,3-diaminopyridine

- Structure : Pyridine with Br (C5) and NH₂ groups at C2 and C3.

- Key Differences : Lacks chloro and N4-methyl groups.

- Impact: Reduced steric hindrance and altered electronic profile compared to the target compound.

Compound B: 4-Amino-5-bromo-2-chloropyrimidine

- Structure : Pyrimidine core with Br (C5), Cl (C2), and NH₂ (C4).

- Key Differences : Pyrimidine (6-membered ring with two N atoms) vs. pyridine (one N atom).

- Impact : Increased electron deficiency in pyrimidine enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). However, reduced stability in biological environments due to higher ring strain .

Compound C: 5-Bromo-3-nitropyridin-2-amine

- Structure: Pyridine with Br (C5), NO₂ (C3), and NH₂ (C2).

- Key Differences: Nitro group (electron-withdrawing) replaces chloro and diamino groups.

- Impact: Nitro groups enhance electrophilicity but reduce biocompatibility. Limited utility in drug design due to metabolic instability .

Functional Group and Bioactivity Comparisons

Compound D: IC5 (6-Methylpyrido[2,3-f]pyrimidine-2,4-diamine)

- Structure : Bicyclic pyrido-pyrimidine with NH₂ groups.

- Key Differences: Bicyclic core vs. monocyclic pyridine.

- Impact: IC5 exhibits strong DNA intercalation (comparable to doxorubicin) due to extended π-conjugation and NH₂ hydrogen bonding . The target compound’s monocyclic structure may limit intercalation efficiency but improve synthetic accessibility.

Compound E: 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine

Data Table: Structural and Functional Comparison

Critical Analysis of Contradictions and Limitations

- Core Heterocycle Impact : Pyrimidine-based analogs (e.g., Compound B) show higher reactivity but lower metabolic stability than pyridine derivatives .

- Intercalation Efficiency: Bicyclic systems (e.g., IC5) outperform monocyclic diamines in DNA binding, highlighting a trade-off between synthetic complexity and bioactivity .

Biologische Aktivität

5-Bromo-2-chloro-N4-methylpyridine-3,4-diamine (chemical formula: C₆H₇BrClN₃) is a halogenated pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a bromine atom at the 5-position, a chlorine atom at the 2-position, and an N4-methyl group attached to the pyridine ring. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- Molecular Weight: 220.49 g/mol

- CAS Number: 1396554-44-1

-

Structure:

Biological Activity Overview

Research indicates that 5-Bromo-2-chloro-N4-methylpyridine-3,4-diamine exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further research in the development of new antibiotics.

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways relevant to cancer and inflammatory diseases.

- Antiproliferative Effects : There are indications that it may inhibit cell proliferation in certain cancer cell lines, although specific IC50 values and mechanisms remain to be fully elucidated.

The exact mechanism of action for 5-Bromo-2-chloro-N4-methylpyridine-3,4-diamine is not yet fully understood. However, it is hypothesized to interact with specific molecular targets within cells, potentially affecting signaling pathways involved in cell growth and apoptosis. Its halogenated structure may enhance binding affinity to target proteins compared to non-halogenated analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 5-Bromo-2-chloro-N4-methylpyridine-3,4-diamine:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.